molecular formula C8H12N2 B3147765 Dimethyl-(6-methyl-pyridin-3-yl)-amine CAS No. 63065-47-4

Dimethyl-(6-methyl-pyridin-3-yl)-amine

Cat. No. B3147765
CAS RN: 63065-47-4
M. Wt: 136.19 g/mol
InChI Key: GYJUOPUVHKLLEC-UHFFFAOYSA-N
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Description

The compound “Dimethyl-(6-methyl-pyridin-3-yl)-amine” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of “Dimethyl-(6-methyl-pyridin-3-yl)-amine” would likely involve a pyridine ring with a methyl group attached to the 6-position and two methyl groups attached to the nitrogen .


Chemical Reactions Analysis

Again, while specific reactions involving “Dimethyl-(6-methyl-pyridin-3-yl)-amine” are not available, pyridine derivatives are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic and reductive addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Dimethyl-(6-methyl-pyridin-3-yl)-amine” would depend on its specific structure. Pyridine is a colorless liquid that boils at 115 °C and has a strong, unpleasant fish-like odor .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some pyridine derivatives act as immunomodulating agents .

Future Directions

The future directions for research on “Dimethyl-(6-methyl-pyridin-3-yl)-amine” would depend on its potential applications. Pyridine derivatives have been studied for their potential use in treating various diseases, including autoimmune diseases .

properties

IUPAC Name

N,N,6-trimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-4-5-8(6-9-7)10(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJUOPUVHKLLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-(6-methyl-pyridin-3-yl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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